molecular formula C19H26N2O7 B2657996 N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2-(3,5-dimethyl-piperidin-1-yl)-acetamide CAS No. 1051924-31-2

N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2-(3,5-dimethyl-piperidin-1-yl)-acetamide

Cat. No.: B2657996
CAS No.: 1051924-31-2
M. Wt: 394.424
InChI Key: FMCWZSAJRFPQJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2-(3,5-dimethyl-piperidin-1-yl)-acetamide is a useful research compound. Its molecular formula is C19H26N2O7 and its molecular weight is 394.424. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activities

  • Biological Evaluation of Antimicrobial Nano-Materials : Compounds structurally similar to N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2-(3,5-dimethyl-piperidin-1-yl)-acetamide were studied for their antimicrobial activities against pathogenic bacteria and Candida species. These compounds showed greater effectiveness against fungi than bacteria. The presence of a 2,6-dimethylpiperidine group and chloro and methyl substituents on the benzothiazole ring significantly impacted the anti-candidal activity (Mokhtari & Pourabdollah, 2013).

PET Ligand Research

  • Synthesis and Biodistribution of [11C]R116301, a Promising PET Ligand : A compound similar to this compound, [11C]R116301, was prepared and evaluated as a potential positron emission tomography (PET) ligand for investigating central neurokinin(1) (NK1) receptors. This study found significant accumulation of radioactivity in various brain regions in gerbils, suggesting its potential for in vivo visualization of NK1 receptors (Van der Mey et al., 2005).

Enzyme Inhibition Studies

  • Synthesis of New Biologically Active N-Substituted-2''-[(Phenylsulfonyl)(Piperidin-1-yl)amino]acetamide Derivatives : A series of N-substituted acetamide derivatives bearing a piperidine moiety were synthesized and evaluated for their activity against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes. The study indicated promising activity for some of these compounds (Khalid et al., 2014).

Antitumor Activity

  • Virtual Screening Targeting the Urokinase Receptor : Research on compounds including one structurally related to this compound indicated potential antitumor activity. The study explored compounds' effects on breast tumor metastasis, highlighting their capability to inhibit cell growth and induce apoptosis (Wang et al., 2011).

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,5-dimethylpiperidin-1-yl)acetamide;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3.C2H2O4/c1-12-7-13(2)10-19(9-12)11-17(20)18-14-3-4-15-16(8-14)22-6-5-21-15;3-1(4)2(5)6/h3-4,8,12-13H,5-7,9-11H2,1-2H3,(H,18,20);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMCWZSAJRFPQJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CC(=O)NC2=CC3=C(C=C2)OCCO3)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.